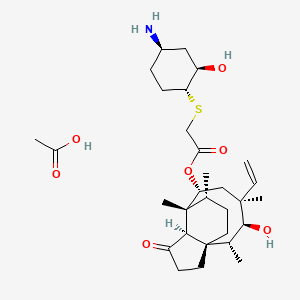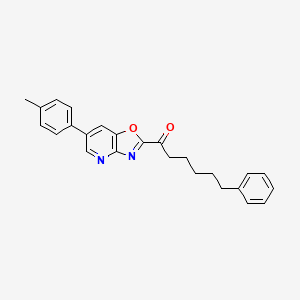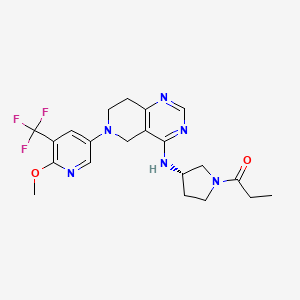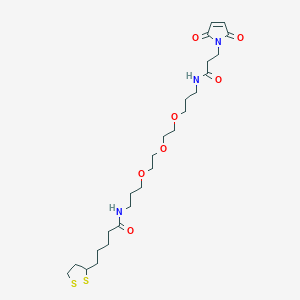
Lipoamide-PEG3-Mal
Übersicht
Beschreibung
Lipoamide-PEG3-Mal is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its ability to connect two essential ligands, facilitating the selective degradation of target proteins through the ubiquitin-proteasome system. The molecular formula of this compound is C25H41N3O7S2, and it has a molecular weight of 559.74 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lipoamide-PEG3-Mal involves the conjugation of lipoamide with a polyethylene glycol (PEG) chain and a maleimide group. The general synthetic route includes the following steps:
Activation of Lipoamide: Lipoamide is activated using a suitable activating agent such as N-hydroxysuccinimide (NHS) to form an NHS ester.
PEGylation: The activated lipoamide is then reacted with a PEG derivative, typically PEG3, under mild conditions to form the PEGylated lipoamide.
Maleimide Conjugation: The PEGylated lipoamide is further reacted with maleimide to form the final product, this compound.
The reaction conditions generally involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM) and are carried out at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of lipoamide are activated using NHS or other activating agents.
Continuous PEGylation: The activated lipoamide is continuously fed into a reactor containing the PEG derivative.
Maleimide Addition: The PEGylated lipoamide is then reacted with maleimide in a controlled environment to ensure high yield and purity.
The industrial process is optimized for efficiency, scalability, and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
Lipoamide-PEG3-Mal undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group can react with thiol groups in proteins or peptides, forming stable thioether bonds.
Oxidation and Reduction: The lipoamide moiety can undergo redox reactions, which are essential for its role in biological systems.
Hydrolysis: The ester bonds in the PEG chain can be hydrolyzed under acidic or basic conditions
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiol-containing compounds such as cysteine or glutathione. The reactions are typically carried out in aqueous buffers at neutral pH.
Oxidation and Reduction: Redox reactions can be facilitated using oxidizing agents like hydrogen peroxide or reducing agents like dithiothreitol (DTT).
Major Products
Thioether Bonds: Formed during substitution reactions with thiol groups.
Oxidized or Reduced Lipoamide: Products of redox reactions.
Hydrolyzed PEG Derivatives: Resulting from hydrolysis reactions
Wissenschaftliche Forschungsanwendungen
Lipoamide-PEG3-Mal has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the study of protein degradation mechanisms.
Biology: Employed in the modification of biomolecules for targeted delivery and imaging.
Medicine: Utilized in drug development for targeted protein degradation therapies.
Industry: Applied in the production of functionalized materials and nanotechnology.
Wirkmechanismus
Lipoamide-PEG3-Mal exerts its effects through the formation of stable thioether bonds with thiol groups in target proteins. This linkage facilitates the recruitment of E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target proteins by the proteasome. The molecular targets include proteins with accessible thiol groups, and the pathways involved are primarily related to the ubiquitin-proteasome system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lipoamide-PEG2-Mal: A shorter PEG chain variant with similar properties but different hydrodynamic volume.
Lipoamide-PEG4-Mal: A longer PEG chain variant offering increased flexibility and solubility.
Lipoamide-PEG3-NHS: An alternative linker with an NHS ester group instead of maleimide.
Uniqueness
Lipoamide-PEG3-Mal is unique due to its optimal PEG chain length, which provides a balance between flexibility and stability. The maleimide group offers specific reactivity with thiol groups, making it highly effective in forming stable conjugates with proteins and peptides .
Eigenschaften
IUPAC Name |
N-[3-[2-[2-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propoxy]ethoxy]ethoxy]propyl]-5-(dithiolan-3-yl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41N3O7S2/c29-22(6-2-1-5-21-10-20-36-37-21)26-11-3-14-33-16-18-35-19-17-34-15-4-12-27-23(30)9-13-28-24(31)7-8-25(28)32/h7-8,21H,1-6,9-20H2,(H,26,29)(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMJPHOERVZWAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41N3O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301106191 | |
| Record name | 1H-Pyrrole-1-propanamide, N-[19-(1,2-dithiolan-3-yl)-15-oxo-4,7,10-trioxa-14-azanonadec-1-yl]-2,5-dihydro-2,5-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301106191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
559.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314378-19-2 | |
| Record name | 1H-Pyrrole-1-propanamide, N-[19-(1,2-dithiolan-3-yl)-15-oxo-4,7,10-trioxa-14-azanonadec-1-yl]-2,5-dihydro-2,5-dioxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314378-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole-1-propanamide, N-[19-(1,2-dithiolan-3-yl)-15-oxo-4,7,10-trioxa-14-azanonadec-1-yl]-2,5-dihydro-2,5-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301106191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



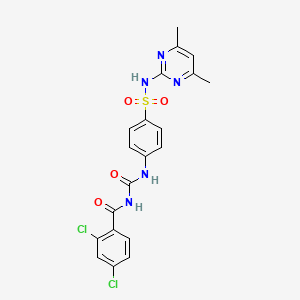

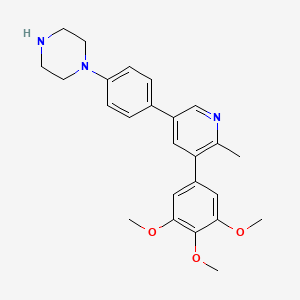

![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B608509.png)
